3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide
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Overview
Description
3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Anticancer Activity : A study by (B. N. Reddy et al., 2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential anticancer applications.
Heterocyclic Synthesis : Research by (J. Chern et al., 1988) explored the reactions of anthranilamide with isocyanates, leading to the synthesis of various quinazoline derivatives, contributing to the development of heterocyclic chemistry.
Benzodiazepine Binding Activity : A study by (J. Francis et al., 1991) investigated triazoloquinazolinone derivatives for their binding affinity to the benzodiazepine receptor, showing promising results for developing new benzodiazepine antagonists.
DNA Interaction and Anticancer Properties : Research by (R. Ovádeková et al., 2005) on a synthetically prepared quinazoline derivative demonstrated cytotoxic effects on human cancer cell lines and potential interactions with DNA.
H1-Antihistaminic Agents : Studies like those conducted by (V. Alagarsamy et al., 2008) synthesized triazoloquinazolinone derivatives as potential H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in animal models.
Synthesis of Arylazo Derivatives : A synthetic strategy described by (A. S. Shawali et al., 2005) focused on synthesizing arylazo derivatives of triazoloquinazolinones, contributing to the field of organic synthesis.
Pharmacological Investigation : Research by (V. Alagarsamy et al., 2007) on triazoloquinazolinone derivatives assessed their potential as H1-antihistaminic agents, indicating low sedative effects compared to existing drugs.
Mechanism of Action
Target of Action
Compounds containing similar heterocyclic moieties such as imidazole and triazole have been known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Compounds with similar structures have been known to exhibit a range of pharmacokinetic properties, influencing their bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
properties
IUPAC Name |
3-(7-chloro-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-9(2)18-13(23)6-7-21-14(24)11-8-10(17)4-5-12(11)22-15(21)19-20(3)16(22)25/h4-5,8-9H,6-7H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVMVPAWPGHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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